![molecular formula C13H14F3NO B2960459 N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide CAS No. 2361642-94-4](/img/structure/B2960459.png)

N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

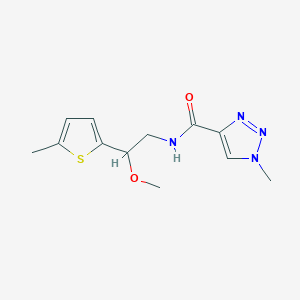

“N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide” is an organic compound containing a trifluoromethyl group attached to a phenyl ring, which is further attached to a propan-2-yl group. The prop-2-enamide group suggests the presence of a carbon-carbon double bond and an amide functional group .

Molecular Structure Analysis

The molecular structure of this compound would likely include a phenyl ring with a trifluoromethyl group attached, connected to a propan-2-yl group, and ending with a prop-2-enamide group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, reactions at the benzylic position (the carbon adjacent to the aromatic ring) can include free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Given the presence of the trifluoromethyl group, phenyl ring, and amide group, we can predict that this compound would have certain characteristics. For example, the trifluoromethyl group is known to increase the compound’s lipophilicity, which could affect its solubility and reactivity .科学的研究の応用

Synthesis and Chemical Reactivity

N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide is a key component in the synthesis of medium-sized diaza-heterocycles, which are of putative pharmacological interest. The process involves the trapping of N-acyliminium ions with enamides, obtained through the reduction of ynamides tethered to N-imides. This method provides a variety of polyfunctionalized diaza-heterocycles, showcasing the compound's utility in creating complex organic structures (Andna & Miesch, 2018).

Biological Activities

Research on N-arylcinnamamide derivatives, which share a core structure with this compound, has demonstrated significant antimicrobial and anti-inflammatory potential. For instance, a series of novel ring-substituted N-arylcinnamanilides showed promising activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis. Notably, one derivative exhibited better activity against MRSA isolates than commonly used ampicillin. These findings suggest the chemical's potential for developing new antimicrobial agents (Kos et al., 2020).

Molecular Interactions and Physical Chemistry

The compound's interactions in solutions, such as those with ethanol, have been studied to understand its molecular behavior. Research focusing on the density, viscosity, and ultrasonic velocity of N-phenyl-3-(pyridin-4-yl) prop-2-enamide in ethanol solutions at various temperatures reveals insights into molecular interactions and the effects of solute on solvent and solvent-solvent interactions. These studies are crucial for elucidating the compound's physicochemical properties and its behavior in different environments (Tekade et al., 2015).

作用機序

Target of Action

A compound with a similar structure, cf3sepb, has been shown to modulate the serotonergic system, specifically the 5-ht1a and 5-ht3 receptors .

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets .

Biochemical Pathways

The modulation of the serotonergic system suggests that it may influence pathways related to serotonin synthesis, release, and reuptake . This could have downstream effects on mood regulation, sleep, appetite, and other physiological processes regulated by serotonin .

Result of Action

The related compound cf3sepb has been shown to have an antidepressant-like effect, suggesting that n-[2-[4-(trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide may have similar effects .

特性

IUPAC Name |

N-[2-[4-(trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO/c1-4-11(18)17-12(2,3)9-5-7-10(8-6-9)13(14,15)16/h4-8H,1H2,2-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRYZAAQASBECV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(F)(F)F)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2960377.png)

![2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide](/img/structure/B2960384.png)

![2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide](/img/structure/B2960385.png)

![2-chloro-N-{3-[2-(dimethylcarbamoyl)pyrrolidin-1-yl]propyl}pyridine-3-carboxamide](/img/structure/B2960386.png)

![N-[4-({6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)phenyl]butanamide](/img/structure/B2960389.png)

![2-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2960394.png)

![2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2960396.png)

![N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2960398.png)